molecular formula C16H15ClN4O B12267641 5-Chloro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile

5-Chloro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12267641
M. Wt: 314.77 g/mol
InChI Key: PCLIVEOIXZTMIG-UHFFFAOYSA-N
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Description

5-Chloro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a chloro group, a pyrrolidine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, including the formation of the pyridine and pyrrolidine rings, followed by their coupling. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile: Unique due to its specific substitution pattern and potential biological activity.

    Pyrrolidine derivatives: Similar in structure but may have different substituents and biological activities.

    Pyridine derivatives: Share the pyridine ring but differ in other functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H15ClN4O

Molecular Weight

314.77 g/mol

IUPAC Name

5-chloro-6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C16H15ClN4O/c1-11-8-19-4-2-15(11)22-13-3-5-21(10-13)16-14(17)6-12(7-18)9-20-16/h2,4,6,8-9,13H,3,5,10H2,1H3

InChI Key

PCLIVEOIXZTMIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=C(C=C(C=N3)C#N)Cl

Origin of Product

United States

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